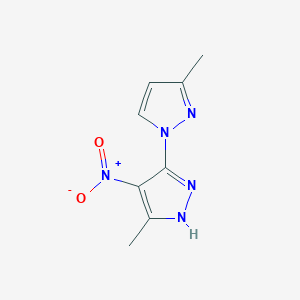![molecular formula C16H22N4O B5680813 3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5680813.png)
3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol, also known as AM1241, is a synthetic cannabinoid receptor agonist. It was first synthesized in 2003 by scientists at the University of Connecticut. AM1241 has been found to have potential therapeutic applications in treating various medical conditions, including chronic pain, inflammation, and neurological disorders.
Mechanism of Action
3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol exerts its effects by binding to and activating cannabinoid receptors in the body. Specifically, it binds to the CB2 receptor, which is primarily found in immune cells and tissues. Activation of the CB2 receptor by 3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, it has been found to have neuroprotective effects in animal models of stroke and traumatic brain injury. 3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol has also been shown to have anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol in lab experiments is its specificity for the CB2 receptor. This allows researchers to selectively activate this receptor without affecting other receptors in the body. However, one limitation of using 3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol is its relatively short half-life, which can make it difficult to maintain a steady level of the drug in the body over time.
Future Directions
There are a number of potential future directions for research on 3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol. One area of interest is its potential use in treating chronic pain in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol in humans with chronic pain. Another area of interest is its potential use in treating neurological disorders, such as multiple sclerosis and traumatic brain injury. Further research is needed to fully understand the potential therapeutic applications of 3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol in these and other medical conditions.
Synthesis Methods
The synthesis of 3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol involves a multi-step process. The first step is the preparation of 2-amino-5-ethylpyrimidine-4-carboxylic acid, which is then converted into the corresponding methyl ester. The methyl ester is then reacted with 1-phenylpropan-1-ol and N-methylmorpholine to form the desired product, 3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol.
Scientific Research Applications
3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol has been extensively studied for its potential therapeutic applications. It has been found to have analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. 3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and multiple sclerosis.
properties
IUPAC Name |
3-[(2-amino-5-ethylpyrimidin-4-yl)-methylamino]-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-12-11-18-16(17)19-15(12)20(2)10-9-14(21)13-7-5-4-6-8-13/h4-8,11,14,21H,3,9-10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSKUVUDSHGHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1N(C)CCC(C2=CC=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Amino-5-ethylpyrimidin-4-YL)(methyl)amino]-1-phenylpropan-1-OL | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR*,7aS*)-1-[(5-methyl-2-furyl)methyl]-4-(pyridin-3-ylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5680733.png)

![1-{[3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5680741.png)
![2-{[(5-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-furyl)methyl]thio}pyrimidine](/img/structure/B5680744.png)
![N-[3-(acetylamino)phenyl]-2-furamide](/img/structure/B5680754.png)

![6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one](/img/structure/B5680761.png)


![4-(5-methyl-1,2,4-oxadiazol-3-yl)-1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidine](/img/structure/B5680799.png)

![1-ethyl-4-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5680839.png)
![(3aR*,9bR*)-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5680841.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)